(3-Chloro-5-fluorophenyl)(furan-2-yl)methanone
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Overview
Description
(3-Chloro-5-fluorophenyl)(furan-2-yl)methanone is an organic compound with the molecular formula C11H6ClFO2. It is a member of the furan family, which is characterized by a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-fluorophenyl)(furan-2-yl)methanone typically involves the reaction of 3-chloro-5-fluorobenzoyl chloride with furan-2-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-fluorophenyl)(furan-2-yl)methanone can undergo various types of chemical reactions, including:
Electrophilic substitution: The furan ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Nucleophilic addition: The carbonyl group in the methanone moiety can undergo nucleophilic addition reactions.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as bromine or nitric acid can be used under mild conditions.
Nucleophilic addition: Grignard reagents or organolithium compounds are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Electrophilic substitution: Substituted furans with various functional groups.
Nucleophilic addition: Alcohols or other addition products.
Reduction: Corresponding alcohols.
Scientific Research Applications
(3-Chloro-5-fluorophenyl)(furan-2-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated structure.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (3-Chloro-5-fluorophenyl)(furan-2-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The furan ring and the carbonyl group are key functional groups that participate in these interactions, often through hydrogen bonding or covalent modification of the target molecule .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-5-fluorophenyl)(furan-2-yl)methanol: Similar structure but with an alcohol group instead of a carbonyl group.
(3-Chloro-5-fluorophenyl)(furan-2-yl)ethanone: Similar structure but with an ethyl group instead of a methanone group.
Uniqueness
(3-Chloro-5-fluorophenyl)(furan-2-yl)methanone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and interactions with biological targets. The combination of these substituents with the furan ring and carbonyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFO2/c12-8-4-7(5-9(13)6-8)11(14)10-2-1-3-15-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDCVHDNQJSZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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